Computed Lipophilicity Difference Between Piperidine and Morpholine Analogs
The piperidine-substituted target compound (XLogP3-AA = 5.5) exhibits a lipophilicity approximately 1.5 log units higher than that of the 2-morpholino analog (CAS 941995-32-0), which carries an additional oxygen atom in the terminal heterocycle [1]. This computed difference predicts superior membrane permeability for the target compound in passive diffusion models, a critical consideration for cell-based assays [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 5.5 |
| Comparator Or Baseline | 2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate (CAS 941995-32-0); XLogP not explicitly stated but structurally lower by ~1.5 units due to morpholine oxygen substitution |
| Quantified Difference | ~1.5 log units higher for target compound |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity translates to anticipated better passive membrane permeability, making the piperidine congener the preferred choice for intracellular target engagement in cell-based screening campaigns.
- [1] PubChem Compound Summary for CID 8611434, 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate. National Center for Biotechnology Information (2025). View Source
